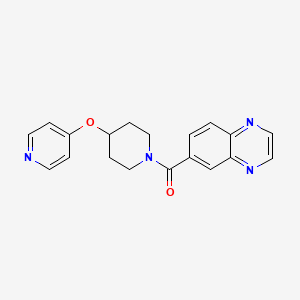
(4-(Pyridin-4-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyridin-4-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule that has a unique structure and exhibits promising properties, making it an attractive candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Cancer Research : A study by Perreault et al. (2017) explored the design of a mestranol derivative with potent in vitro and in vivo activities in MCF-7 breast cancer models. They synthesized a compound with enhanced metabolic stability and cytotoxic activity in breast cancer cell culture, demonstrating its potential as a therapeutic agent for breast cancer (Perreault et al., 2017).
Crystal Chemistry : Modec (2018) investigated the substitution of methanol in zinc quinaldinate complexes with pyridine-based ligands. This study provides insights into the crystal structures and thermal decomposition of these novel heteroleptic complexes, highlighting their significance in the field of crystal chemistry (Modec, 2018).
Chemical Synthesis : Alizadeh et al. (2014) reported on the synthesis of coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives using a piperidine–iodine dual system catalyst. Their method demonstrates good yields and mild reaction conditions, contributing to the field of organic synthesis (Alizadeh et al., 2014).
Spectroscopic Properties : A study by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research is relevant to the understanding of the spectroscopic behavior of such compounds in various solvents (Al-Ansari, 2016).
Antimicrobial Activity : Desai et al. (2016) synthesized novel quinoline derivatives bearing pyrazoline and pyridine analogues, evaluating their antimicrobial activity. This study contributes to the development of new antimicrobial agents and provides insights into the structure-activity relationships of these compounds (Desai et al., 2016).
Antitrichomonal Agents : Glazer and Chappel (1982) described the synthesis of pyrido[2,3-b]quinoxaline 5-oxides, representing a unique class of oral agents with activity against trichomoniasis. This research highlights the potential therapeutic applications of quinoxaline derivatives (Glazer & Chappel, 1982).
Wirkmechanismus
Mode of Action
It’s suggested that similar compounds may enhance alk5 inhibition activity by introducing electron-donating groups or structures with many binding sites into the non-rigid pyridine ring .
Result of Action
Based on its potential target, it can be inferred that it may influence cellular functions such as cell proliferation, differentiation, adhesion, migration, and apoptosis .
Eigenschaften
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(14-1-2-17-18(13-14)22-10-9-21-17)23-11-5-16(6-12-23)25-15-3-7-20-8-4-15/h1-4,7-10,13,16H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOOJJAQTQALNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

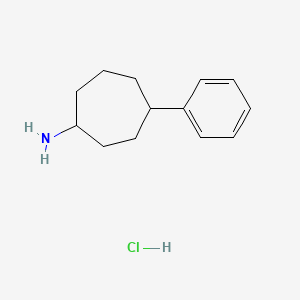
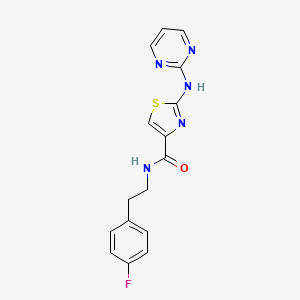
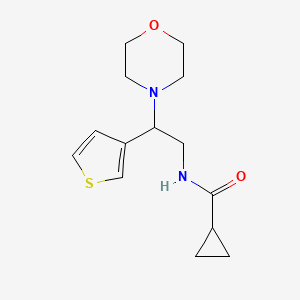
![4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2886739.png)
![5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol](/img/structure/B2886740.png)
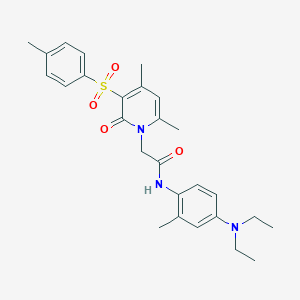

![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)
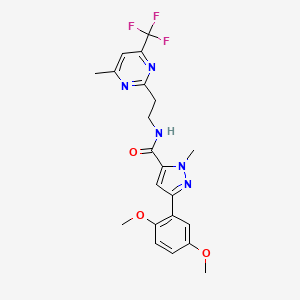
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2886752.png)
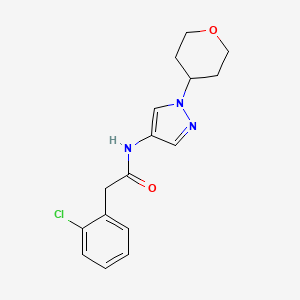
![3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone](/img/structure/B2886754.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)